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Compound of Interest

Compound Name: (R)-2-acetoxy-2-phenylacetic acid

Cat. No.: B152253

A comprehensive spectroscopic and analytical guide to (R)-2-acetoxy-2-phenylacetic acid is
presented for researchers, scientists, and professionals in drug development. This document
details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data for this chiral compound, supplemented with detailed experimental
protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for (R)-2-acetoxy-2-phenylacetic acid is Ci0H1004, with a molecular
weight of 194.18 g/mol .[1][2][3] The following tables summarize the key spectroscopic data
obtained from various analytical techniques.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen atoms.

Table 1: *H NMR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid
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Chemical Shift (3)
ppm

Multiplicity

Integration Assignment

Carboxylic Acid (-

11.76 broad singlet 1H COOH)

7.45-7.51 multiplet 2H Aromatic (Caryi-H)

7.36-7.42 multiplet 3H Aromatic (Cary-H)

5.93 singlet 1H Methine (-CH)

2.19 singlet 3H Methyl (-CHs)
Source:[4]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: 13C NMR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

Chemical Shift (6) ppm

Assignment

174.55 Carboxylic Acid (C=0)

170.38 Ester (C=0)

132.98 Aromatic (Carvyi)

129.49 Aromatic (Cary-H)

128.86 Aromatic (Cary-H)

127.62 Aromatic (Caryi-H)

74.02 Methine (-CH)

20.59 Methyl (-CHs)
Source:[4]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

Wavenumber (cm~?) Intensity Assignment
3014 very broad O-H stretch (Carboxylic Acid)
1752 very strong C=0 stretch (Ester)
1686 very strong C=0 stretch (Carboxylic Acid)
Source:[4]
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for (R)-2-acetoxy-2-phenylacetic acid

m/z Interpretation

176 [M-H20]* (Loss of water from the molecular ion)

Note: The molecular ion peak [M]* at m/z = 194 is often not observed in GC/MS for this
compound.[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (R)-2-acetoxy-2-
phenylacetic acid.

Synthesis
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(R)-2-acetoxy-2-phenylacetic acid can be synthesized by the acetylation of (R)-mandelic acid
with acetic anhydride in the presence of pyridine.[4]

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCI3) in an NMR tube.

 Instrumentation: Acquire *H and 3C NMR spectra on a standard NMR spectrometer (e.g.,
300 MHz or higher).

e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.

Attenuated Total Reflectance (ATR) IR Spectroscopy

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:
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o Collect a background spectrum of the clean, empty ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the sample spectrum. The instrument's software will automatically ratio the sample
spectrum to the background spectrum to generate the absorbance or transmittance
spectrum.

Gas Chromatography-Mass Spectrometry (GC/MS)

e Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
e GC Conditions:
o Inject a small volume of the sample solution into the GC.
o Use a suitable capillary column (e.g., a non-polar or moderately polar column).

o Program the oven temperature to ramp from a low initial temperature to a final
temperature to ensure separation of the analyte from any impurities.

e MS Conditions:
o Use electron ionization (EIl) as the ionization source.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 40-300).

Visualizations
Molecular Structure and NMR Assignments

The following diagram illustrates the structure of (R)-2-acetoxy-2-phenylacetic acid with key
atoms labeled to correlate with the NMR data.
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Caption: Molecular structure of (R)-2-acetoxy-2-phenylacetic acid.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an organic compound like (R)-2-acetoxy-
2-phenylacetic acid is depicted below.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [(R)-2-acetoxy-2-phenylacetic acid spectroscopic data
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152253#r-2-acetoxy-2-phenylacetic-acid-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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